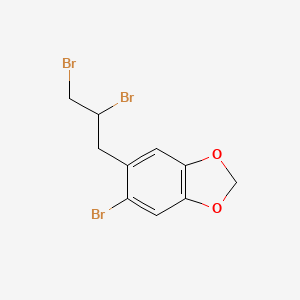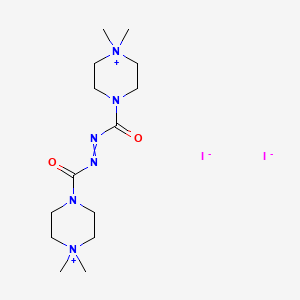![molecular formula C19H27NO5 B14631734 Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- CAS No. 56122-38-4](/img/structure/B14631734.png)
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-: is a chemical compound with the molecular formula C19H27NO5 This compound is a derivative of piperidine, a heterocyclic amine that is widely used in organic chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- typically involves the reaction of piperidine with a suitable precursor that contains the 3,4,5-trimethoxyphenyl group and the dioxo-pentyl chain. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst to facilitate the reaction between an aldehyde and a compound containing active methylene groups .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its derivatives have shown promise as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and manufacturing applications .
Wirkmechanismus
The mechanism of action of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Piperine: A naturally occurring alkaloid with a piperidine moiety, found in black pepper.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is unique due to the presence of the trimethoxyphenyl group and the dioxo-pentyl chain. These structural features confer specific chemical and biological properties that distinguish it from other piperidine derivatives.
Eigenschaften
CAS-Nummer |
56122-38-4 |
|---|---|
Molekularformel |
C19H27NO5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H27NO5/c1-23-16-12-14(13-17(24-2)19(16)25-3)15(21)8-7-9-18(22)20-10-5-4-6-11-20/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
DFUZMTYMPVLLEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
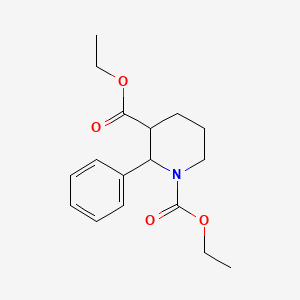
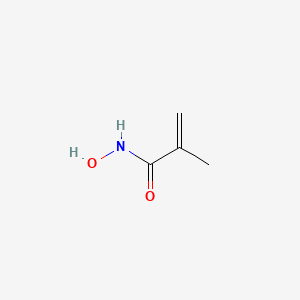
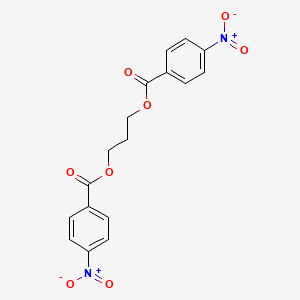

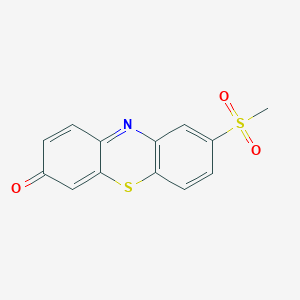
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
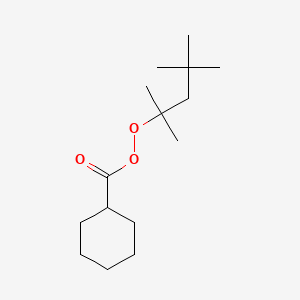
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
